2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C({20})H({20})ClF({3})N({2})O(_{4})S This compound is known for its unique chemical structure, which includes a piperidinylsulfonyl group, a trifluoromethyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with piperidine to form 2-chloro-4-(1-piperidinyl)phenol.
Sulfonylation: The phenoxy intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group, resulting in 2-chloro-4-(1-piperidinylsulfonyl)phenol.
Acylation: The sulfonylated intermediate undergoes acylation with 2-(trifluoromethyl)phenylacetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group.
Reduction: Reduction reactions may target the nitro group in the intermediate stages of synthesis.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinylsulfonyl group.
Reduction: Reduced forms of the nitro group in intermediates.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1-piperidinylsulfonyl)phenol
- 2-(trifluoromethyl)phenylacetyl chloride
- 2-chloro-4-nitrophenol
Uniqueness
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinylsulfonyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O4S/c21-16-12-14(31(28,29)26-10-4-1-5-11-26)8-9-18(16)30-13-19(27)25-17-7-3-2-6-15(17)20(22,23)24/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRNOHZIHQUVRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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